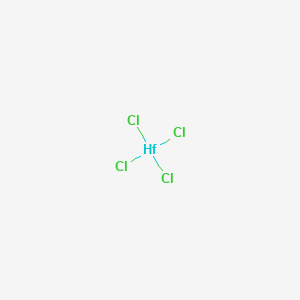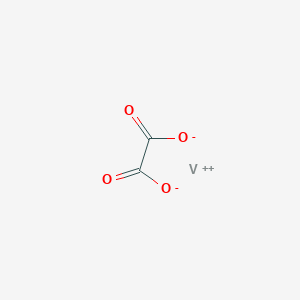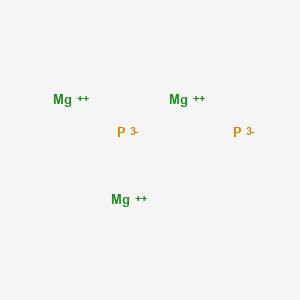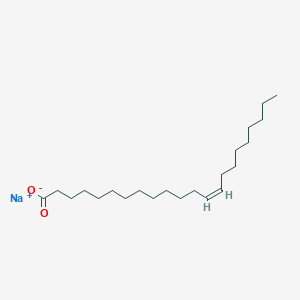
四塩化ハフニウム
説明
Hafnium tetrachloride is a chemical compound composed of the metal hafnium and four chlorine atoms, forming an octahedral structure. It is a colorless, volatile liquid at room temperature and is used in a variety of industrial and scientific applications. In particular, hafnium tetrachloride is used as a catalyst in the synthesis of organic compounds, as well as a reagent in the laboratory for the detection of organic compounds. In addition, it is also used in the production of semiconductors and other electronic components.
科学的研究の応用
酸化ハフニウムナノ粒子の形成
四塩化ハフニウムは、水熱法による酸化ハフニウムナノ粒子の合成における出発物質として使用されます . 老化温度、水酸化ナトリウム(NaOH)の濃度、反応時間を調整することで、純粋な正方晶酸化ハフニウム(t-HfO2)と純粋な単斜晶酸化ハフニウム(m-HfO2)の両方を取得できます .
エステル縮合における触媒
四塩化ハフニウム(IV)は、カルボン酸とアルコールの直接エステル縮合を効果的に触媒するために使用できます . この用途は、有機合成の分野で特に役立ちます。
薄膜堆積
四塩化ハフニウムは、薄膜堆積で広く使用されています. 薄膜は、マイクロエレクトロニクス、光学、硬質および耐食性コーティング、表面改質など、幅広い用途があります。
電子デバイス
四塩化ハフニウムは、その独自の特性により、電子デバイスの製造に使用されます. 高誘電率誘電体材料の製造において特に価値があります。
高誘電率金属ゲート(HKMG)トランジスタ
四塩化ハフニウムは、高誘電率誘電体材料である酸化ハフニウムを形成するための前駆体として使用されます . HfOの主な用途は、高誘電率金属ゲート(HKMG)トランジスタとコンデンサ構造です .
半導体業界
四塩化ハフニウムは、半導体業界で広く使用されている固体金属ハロゲン化物です . この業界におけるその使用は、主に高誘電率誘電体材料の形成における前駆体としての役割によるものです。
作用機序
Target of Action
Hafnium tetrachloride (HfCl4) is an inorganic compound that primarily targets the formation of hafnium oxide nanoparticles . It is also a precursor to most hafnium organometallic compounds .
Mode of Action
HfCl4 interacts with its targets through a hydrothermal route, where it serves as the starting material. Sodium hydroxide (NaOH) is used to adjust the pH. By changing the aging temperature, concentration of NaOH, and reaction time, both pure tetragonal hafnium oxide (t-HfO2) and pure monoclinic hafnium oxide (m-HfO2) can be obtained .
Biochemical Pathways
The formation of t-HfO2 nanoparticles (NPs) or m-HfO2 NPs is related to their crystal cell structure, thermodynamic, and kinetic stabilities . Tetragonal HfO2 is produced originally in the process of the formation of monoclinic HfO2 . The formation of HfO2 NPs is controlled by the surface-deposition reaction .
Result of Action
The result of HfCl4 action is the formation of hafnium oxide nanoparticles. These nanoparticles have a variety of applications in materials science, particularly in the continuous down-scaling of integrated circuits .
Action Environment
The action of HfCl4 is influenced by environmental factors such as temperature, pH, and reaction time . A higher temperature, lower concentration of NaOH, longer reaction time, and addition of m-HfO2 seeds are beneficial for the formation of m-HfO2 NPs .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tetrachlorohafnium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Hf/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPJQWYGJJBYLF-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Hf](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HfCl4, Cl4Hf | |
| Record name | Hafnium(IV) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hafnium(IV)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Powder; [Sigma-Aldrich MSDS] | |
| Record name | Hafnium chloride (HfCl4), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hafnium tetrachloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14488 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13499-05-3, 37230-84-5 | |
| Record name | Hafnium tetrachloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13499-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hafnium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013499053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hafnium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037230845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hafnium chloride (HfCl4), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hafnium tetrachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of hafnium tetrachloride?
A1: Hafnium tetrachloride is represented by the molecular formula HfCl4 and has a molecular weight of 320.30 g/mol.
Q2: How is hafnium tetrachloride typically prepared?
A2: HfCl4 is commonly synthesized through the chlorination of hafnium oxide (HfO2) in the presence of carbon at elevated temperatures (around 750 °C) []. This method enables the production of substantial quantities of HfCl4 while effectively separating it from zirconium tetrachloride (ZrCl4), which often coexists in natural sources []. Another method involves reacting hafnium tetrachloride with trifluoromethanesulfonic acid at 50°C for 68 hours under argon [].
Q3: What is the density of hafnium tetrachloride in its vapor and liquid states?
A3: Research has shown that hafnium tetrachloride exhibits temperature maximums for direct rectification in its pure form. This characteristic allowed for the determination of its density in both vapor and liquid states [].
Q4: What are some spectroscopic techniques used to characterize hafnium tetrachloride and its complexes?
A4: Various spectroscopic techniques are employed to analyze HfCl4 and its derivatives. Infrared (IR) spectroscopy helps identify metal-halogen vibrational frequencies, providing insights into the coordination environment of hafnium in complexes []. Nuclear magnetic resonance (NMR) spectroscopy, particularly 35Cl NMR, aids in understanding the structure and composition of HfCl4-based ionic liquids []. Additionally, 13C NMR spectroscopy is used to analyze the structure of hafnium trifluoromethanesulfonate [].
Q5: What is the primary use of hafnium tetrachloride?
A5: HfCl4 is primarily used as a precursor in the production of hafnium metal through processes like the Kroll process []. This process involves reducing HfCl4 with magnesium to obtain high-purity hafnium metal.
Q6: How is hafnium tetrachloride employed in atomic layer deposition (ALD)?
A6: HfCl4 serves as a precursor in ALD for creating thin films of hafnium dioxide (HfO2) [, ]. This application is particularly vital in microelectronics for fabricating high-k dielectric layers in transistors and other semiconductor devices [, ]. The choice of oxygen source in this process significantly affects the properties of the deposited HfO2 film. For example, using water as the oxygen source with HfCl4 results in smoother and denser HfO2 films compared to using ozone with tetrakis[ethylmethylaminohafnium] (TEMAHf) [].
Q7: Can you elaborate on the use of hafnium tetrachloride in synthesizing hafnium carbide (HfC)?
A7: HfCl4 is used in the chemical vapor deposition (CVD) of HfC, a refractory ceramic material with extreme hardness and high-temperature stability []. In this process, HfCl4 reacts with methane (CH4) and hydrogen (H2) at high temperatures to deposit HfC layers onto substrates like carbon fiber reinforced carbon (CFC) and carbon fiber reinforced silicon carbide (C/SiC) [].
Q8: How does hafnium tetrachloride contribute to the synthesis of hafnium nitride (HfN)?
A8: Similar to HfC, HfN is also synthesized through CVD using HfCl4 as a precursor []. In this case, nitrogen gas (N2) is used instead of methane, and the reaction can occur at lower temperatures compared to HfC deposition [].
Q9: Are there any other notable applications of hafnium tetrachloride?
A9: Beyond its use in material science, HfCl4 also finds applications in organic synthesis. It acts as a Lewis acid catalyst, facilitating reactions like the Strecker reaction for synthesizing α-aminonitriles []. These compounds are essential building blocks in the preparation of various pharmaceuticals and other fine chemicals.
Q10: Why is separating hafnium from zirconium crucial, and how does hafnium tetrachloride play a role in this process?
A10: Hafnium and zirconium naturally occur together and exhibit very similar chemical properties, making their separation challenging yet crucial for nuclear applications. Hafnium possesses a high neutron capture cross-section, making it unsuitable for nuclear reactors where neutron transparency is essential. Zirconium, conversely, has a low neutron capture cross-section and excellent corrosion resistance, making it ideal for nuclear reactor components. Therefore, separating these two elements is critical for producing reactor-grade zirconium.
- Extractive Distillation: This method utilizes a molten salt mixture, typically NaCl-KCl, as a solvent to preferentially absorb ZrCl4, allowing for the separation of HfCl4 [, , ]. This technique is considered environmentally benign due to its relatively low operating temperatures and pressure [].
- Selective Reduction: This approach exploits the subtle differences in the stability of lower valence hafnium and zirconium chlorides []. Aluminum reduction of mixed tetrachlorides at specific temperatures (300-400°C) yields less volatile lower zirconium chlorides while leaving hafnium tetrachloride largely unchanged, thereby enabling separation [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino]phenyl]azo]-5-nitro-](/img/structure/B85307.png)










![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)


